2-(4-Butylcyclohexyl)phenol (CAS 88581-00-4), commercially and structurally evaluated as the 4-(trans-4-butylcyclohexyl)phenol isomer, is a specialized mesogenic building block featuring a rigid trans-cyclohexyl ring paired with a flexible butyl chain and a reactive phenolic hydroxyl group. Procurement of this compound is primarily driven by its dual function as a liquid crystal (LC) dopant and a polymer modifier, where it imparts critical nematic phase stability and vertical alignment properties . Unlike generic phenols, its specific steric profile provides the exact balance of rigidity and flexibility required for advanced electro-optical applications.
Generic substitution with simple alkylphenols (like 4-butylphenol) or fully rigid biphenols fails because they lack the specific steric and rheological profile of the trans-cyclohexyl group. The trans-cyclohexyl ring provides the necessary rigidity for parallel molecular orientation (nematic phase formation) without the excessive pi-pi stacking and high viscosity associated with fully aromatic biphenyl systems . Furthermore, shorter-chain analogs (such as ethyl or propyl derivatives) fail to provide the same degree of viscosity reduction, leading to slower electro-optical response times in display applications, making the butyl variant non-interchangeable for fast-refresh display formulations.
When utilized as a pendant group modifier in polystyrene synthesis (forming PBCH), the bulky trans-4-butylcyclohexyl moiety induces a highly stable vertical orientation of nematic liquid crystals (e.g., 5CB). Compared to unmodified polystyrene, which fails to align LCs vertically and exhibits low surface energy thresholds, PBCH-modified films achieve a critical water contact angle exceeding 81°. This structural modification maintains alignment stability at extreme processing conditions up to 200 °C and under 15 mW/cm² UV irradiation [1].
| Evidence Dimension | LC Alignment and Thermal Stability |
| Target Compound Data | PBCH-modified polymer: Uniform vertical alignment, stable at 200 °C |
| Comparator Or Baseline | Unmodified polystyrene: Random/planar alignment, no vertical induction |
| Quantified Difference | >81° contact angle threshold achieved; thermal stability extended to 200 °C |
| Conditions | 5CB liquid crystal cell, elevated temperature and UV exposure |
Procurement for advanced display manufacturing requires alignment layer precursors that survive high-temperature baking and UV curing steps without losing orientation fidelity.
In the formulation of Twisted Nematic (TN) and high-performance LCDs, the balance of molecular rigidity and flexibility is paramount. Compared to fully rigid biphenyl mesogens, incorporating the flexible butyl chain via 2-(4-Butylcyclohexyl)phenol significantly reduces the bulk rotational viscosity of the liquid crystal mixture. This structural feature preserves the parallel orientation required for the nematic phase—driven by the rigid cyclohexyl skeleton—while directly improving the electro-optical response speed of the final display .
| Evidence Dimension | Molecular Viscosity and Response Speed |
| Target Compound Data | Butyl-cyclohexyl-phenol derivatives: Lower viscosity, faster switching |
| Comparator Or Baseline | Rigid biphenyl analogs: Higher viscosity, slower switching |
| Quantified Difference | Significant reduction in rotational viscosity while maintaining nematic phase stability |
| Conditions | TN (Twisted Nematic) liquid crystal display formulations |
Buyers formulating fast-refresh LCDs must select precursors that lower viscosity without sacrificing the clearing point of the nematic phase.
The phenolic hydroxyl group of 2-(4-Butylcyclohexyl)phenol serves as a highly efficient nucleophile for synthesizing complex liquid crystal monomers (LCMs). When compared to generic alkylphenols that require multi-step, low-yield cross-coupling to build a mesogenic skeleton, this pre-formed trans-cyclohexyl-phenyl core allows for direct esterification or etherification. This one-step functionalization yields high isomeric purity, which is critical for preventing phase-separation in final industrial LC mixtures .
| Evidence Dimension | Synthesis Route Efficiency |
| Target Compound Data | Pre-formed trans-cyclohexyl-phenyl core allows direct 1-step functionalization |
| Comparator Or Baseline | Generic alkylphenols requiring multi-step core construction |
| Quantified Difference | Elimination of core-building steps, higher overall yield and purity of the target mesogen |
| Conditions | Industrial synthesis of liquid crystal monomers |
Utilizing a pre-assembled mesogenic core drastically reduces manufacturing costs and batch-to-batch variability in LC monomer production.
Used as a core building block for synthesizing nematic liquid crystal monomers where fast response times and low rotational viscosity are critical, particularly in Twisted Nematic (TN) formulations .
Employed as a chemical modifier for polystyrene and other polymer resins to create films that induce uniform, thermally stable vertical alignment of liquid crystals, surviving high-temperature manufacturing steps up to 200 °C[1].
Utilized as a bulky, rigid-flexible pendant group in polymer synthesis to enhance the thermal and mechanical properties of industrial plastics, imparting localized liquid-crystalline behavior and improved surface energy characteristics to the polymer matrix[1].
Irritant